molecular formula C17H17ClN2O3 B6115298 propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B6115298
M. Wt: 332.8 g/mol
InChI Key: HEWXGEJOTWTQRP-UHFFFAOYSA-N
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Description

Propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. This compound is characterized by its complex structure, which includes a pyran ring substituted with various functional groups such as an amino group, a cyano group, and a carboxylate ester. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step process:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,3-dicarbonyl compound, with an aldehyde or ketone in the presence of a base catalyst.

    Introduction of Substituents: The next steps involve the introduction of the various substituents on the pyran ring. This can be done through a series of nucleophilic substitution reactions, where the appropriate reagents are used to introduce the amino, cyano, and carboxylate ester groups.

    Final Purification: The final step involves the purification of the compound through techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This would require optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can help in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be used to replace one functional group with another. For example, the amino group can be replaced with a different substituent using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of a nitro group, while reduction of the cyano group can yield an amine.

Scientific Research Applications

Propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

    Propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-9(2)22-17(21)14-10(3)23-16(20)13(8-19)15(14)11-5-4-6-12(18)7-11/h4-7,9,15H,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWXGEJOTWTQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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